

In Vitro Binding Affinities of N-Allylnoriso-LSD: A Technical Guide

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Compound of Interest

Compound Name: *N-Allylnoriso-LSD*

Cat. No.: *B10830732*

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This technical guide provides a comprehensive overview of the in vitro binding affinities of **N-Allylnoriso-LSD** (also known as AL-LAD or N6-allyl-6-norlysergic acid diethylamide), a lysergamide derivative of lysergic acid diethylamide (LSD). This document summarizes key quantitative binding data, details relevant experimental methodologies, and illustrates the primary signaling pathways associated with its receptor targets.

Core Data Presentation

The in vitro binding profile of **N-Allylnoriso-LSD** has been characterized at several key monoamine receptors. The following table summarizes the available quantitative data, providing a clear comparison of its affinity for various receptor subtypes.

Receptor Subtype	Radioligand	Tissue Source	K _i (nM)	K _{0.5} (nM)	Reference
5-HT _{2A}	[³ H]ketanserin	Rat frontal cortex homogenates	8.1	[1]	
5-HT _{2A}	[¹²⁵ I]-R-DOI	Rat frontal cortex homogenates	3.4	[1]	
Dopamine D ₁	189	[2]			
Dopamine D ₂	12.3	[2]			

Note: K_i (inhibition constant) and K_{0.5} (concentration causing 50% of maximal effect) are measures of binding affinity; a lower value indicates a higher affinity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in determining the in vitro binding affinities of **N-Allylnoriso-LSD**.

Radioligand Binding Assay for 5-HT_{2A} Receptor

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT_{2A} receptor.

Materials:

- Receptor Source: Rat frontal cortex homogenates or cells stably expressing the human 5-HT_{2A} receptor.
- Radioligand: [³H]ketanserin or [¹²⁵I]-R-DOI (agonist radioligand).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.

- Test Compound: **N-Allylnoriso-LSD**.
- Non-specific Binding Control: A high concentration of a known 5-HT_{2A} ligand (e.g., 10 μ M ketanserin).
- Instrumentation: Scintillation counter or gamma counter, filtration apparatus with glass fiber filters.

Procedure:

- Membrane Preparation: Homogenize the tissue source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.
- Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a concentration near its K_d value, and varying concentrations of the test compound (**N-Allylnoriso-LSD**).
- Total and Non-specific Binding: Prepare control tubes for total binding (containing only membrane and radioligand) and non-specific binding (containing membrane, radioligand, and the non-specific binding control).
- Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of test compound that inhibits

50% of specific binding) from the resulting sigmoidal curve. Calculate the K_i value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D₁ and D₂ Receptors

This protocol describes a general method for assessing the binding affinity of a compound to dopamine D₁ and D₂ receptors.

Materials:

- Receptor Source: Striatal membrane preparations from rat brain or cells expressing recombinant human D₁ or D₂ receptors.
- Radioligand: A suitable radiolabeled ligand for D₁ (e.g., [³H]SCH23390) and D₂ (e.g., [³H]spiperone) receptors.
- Assay Buffer: Typically 50 mM Tris-HCl containing MgCl₂.
- Wash Buffer: Ice-cold assay buffer.
- Test Compound: **N-Allylnoriso-LSD**.
- Non-specific Binding Control: A high concentration of a known D₁ or D₂ antagonist (e.g., 1 μM (+)butaclamol for D₁ and 10 μM haloperidol for D₂).
- Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

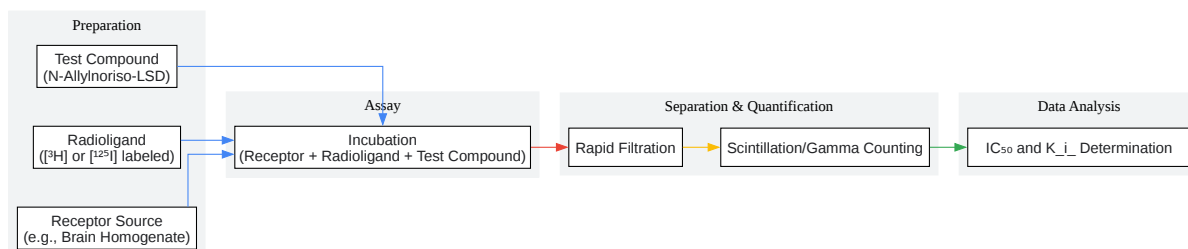
Procedure:

- Membrane Preparation: Similar to the 5-HT_{2A} assay, prepare a membrane fraction from the chosen receptor source.
- Assay Incubation: Combine the membrane preparation, the appropriate radioligand, and a range of concentrations of **N-Allylnoriso-LSD**.
- Total and Non-specific Binding: Include control tubes for total and non-specific binding as described previously.

- Incubation: Incubate the assay tubes to allow for binding equilibrium to be reached.
- Filtration and Washing: Separate bound and free radioligand by rapid vacuum filtration and wash the filters.
- Quantification: Measure the radioactivity on the filters.
- Data Analysis: Calculate specific binding and determine the IC_{50} and K_i values for **N-Allylnoriso-LSD** at both D_1 and D_2 receptors.

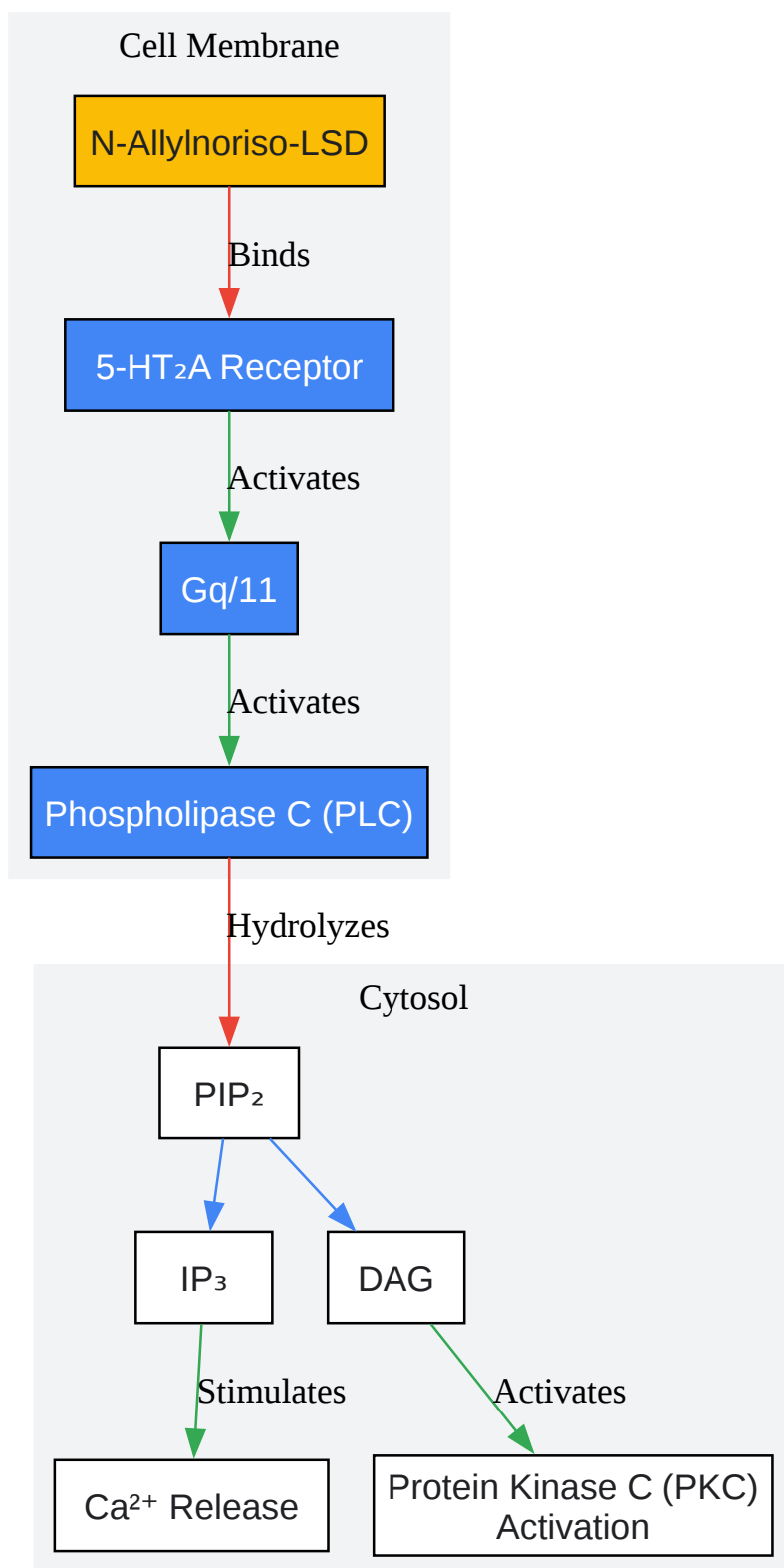
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the primary signaling pathways associated with the receptor targets of **N-Allylnoriso-LSD**.



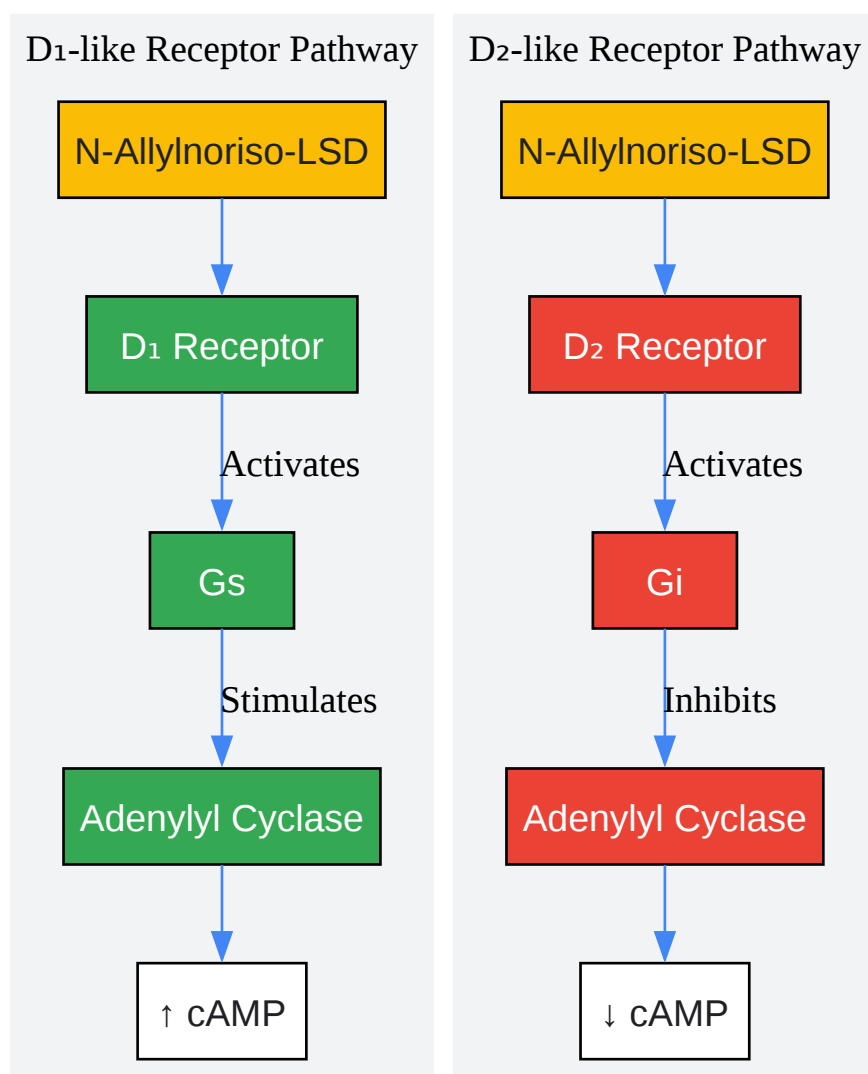
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Caption: Radioligand Binding Assay Workflow.



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Caption: 5-HT_{2A} Receptor Signaling Pathway.



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Caption: Dopamine Receptor Signaling Pathways.

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